2,3-Methanopyroglutamic acid
CAS No.: 116447-40-6
Cat. No.: VC20797563
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116447-40-6 |
|---|---|
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO3/c8-4-1-3-2-6(3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
| Standard InChI Key | NVCNPLRRJWIKMS-UHFFFAOYSA-N |
| SMILES | C1C2CC2(NC1=O)C(=O)O |
| Canonical SMILES | C1C2CC2(NC1=O)C(=O)O |
Introduction
Chemical Structure and Properties
2,3-Methanopyroglutamic acid features a distinctive structure where a cyclopropane ring is fused to the pyrrolidone ring of pyroglutamic acid. This creates a rigid bicyclic system that constrains the molecule's conformational freedom.
Structural Comparison with L-Pyroglutamic Acid
| Property | L-Pyroglutamic Acid | 2,3-Methanopyroglutamic Acid |
|---|---|---|
| Molecular Formula | C₅H₇NO₃ | C₆H₉NO₃ |
| Molecular Weight | 129.11 g/mol | 143.14 g/mol (calculated) |
| Structure | Single pyrrolidone ring | Bicyclic with fused cyclopropane |
| Conformational Freedom | Higher flexibility | Restricted by cyclopropane bridge |
| Enzymatic Stability | Standard | Enhanced against pyroglutamate aminopeptidase |
Physical and Chemical Characteristics
While the search results do not provide comprehensive physical data specifically for 2,3-methanopyroglutamic acid, we can reference the properties of the parent compound. L-Pyroglutamic acid exists as colorless crystals with a melting point of 160-163°C . It is generally soluble in water, alcohol, acetone, and acetic acid, with limited solubility in ethyl acetate and insolubility in ether .
Synthesis Methods
The synthesis of 2,3-methanopyroglutamic acid represents a specialized area of organic chemistry focused on creating constrained amino acid analogues.
Structural Confirmation
Crystal structure determination has been employed to confirm the structure of the methyl pyroglutamate analogue of 2,3-methanopyroglutamic acid . X-ray diffraction analysis provides definitive evidence of the three-dimensional arrangement of atoms in the molecule, confirming the presence and orientation of the cyclopropane ring relative to the pyrrolidone structure.
Conformational Properties
The conformational properties of 2,3-methanopyroglutamic acid have been a central focus of research into this compound, as these properties directly influence its behavior in peptide structures and biological interactions.
Solid State Conformation
X-ray diffraction studies have revealed that 2,3-MeGlp-NHMe (the N-methylamide derivative) adopts a folded conformation in the solid state, characterized by a small psi angle . This folded structure differs from the conformations typically observed with conventional L-pyroglutamic acid, highlighting how the cyclopropane constraint fundamentally alters the molecular geometry.
Solution State Behavior
While the solid-state structure shows a predominant folded conformation, nuclear magnetic resonance (NMR) studies indicate that 2,3-MeGlp has access to several conformations in solution . This conformational flexibility in solution, despite the cyclopropane constraint, suggests a complex energy landscape that allows the molecule to adopt multiple stable states depending on solvent conditions and intermolecular interactions.
Impact on Peptide Structure
Biological Activity and Applications
The unique structural and conformational properties of 2,3-methanopyroglutamic acid confer special biological characteristics that make it valuable for various applications in biochemistry and pharmaceutical research.
Enhanced Enzymatic Stability
One of the most significant biological properties of 2,3-methanopyroglutamic acid is its enhanced resistance to enzymatic degradation. Research has demonstrated that the 2,3-MeGlp-His amide bond is considerably more stable to pyroglutamate aminopeptidase compared to the Glp-His bond found in natural thyrotropin releasing hormone (TRH) . This increased stability against enzymatic cleavage represents a valuable property for developing peptide-based therapeutics with improved pharmacokinetic profiles.
Applications in Peptide Modification
The enhanced enzymatic stability of 2,3-methanopyroglutamic acid makes it an excellent candidate for incorporation into bioactive peptides where metabolic stability is a concern. The development of the TRH analogue [2,3-MeGlp¹]-TRH exemplifies this application, demonstrating how strategic replacement of natural amino acids with constrained analogues can modify the pharmacological properties of peptide therapeutics .
Comparison with L-Pyroglutamic Acid
Understanding the differences between 2,3-methanopyroglutamic acid and its parent compound provides valuable insights into the impact of the cyclopropane modification.
Structural Differences
L-Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is a naturally occurring γ-lactam that forms a single five-membered pyrrolidone ring with a carboxylic acid group . It exists naturally in the body and is found in the brain, cerebrospinal fluid, skin, and blood .
In contrast, 2,3-methanopyroglutamic acid features an additional cyclopropane ring fused between positions 2 and 3 of the pyrrolidone structure, creating a more complex bicyclic system. This additional ring constrains the conformational flexibility of the molecule and impacts its physical, chemical, and biological properties.
Biological Significance
L-Pyroglutamic acid plays several important biological roles. It is a major component of the natural moisturizing factor in skin, possessing moisturizing properties superior to glycerin and propylene glycol . It also demonstrates inhibitory effects on tyrosine oxidase activity, contributing to skin whitening properties .
Synthetic Utility
L-Pyroglutamic acid serves as a valuable building block for pharmaceuticals and asymmetric synthesis . It has applications in the resolution of racemic amines and in peptide synthesis .
2,3-Methanopyroglutamic acid, with its constrained conformation, offers additional synthetic utility, particularly in creating peptides with defined three-dimensional structures and enhanced metabolic stability. The cyclopropane constraint provides a rigid framework that can be exploited to control peptide conformation and biological activity.
Research Findings and Future Perspectives
The development and study of 2,3-methanopyroglutamic acid represent important contributions to the field of constrained amino acid analogues and peptide chemistry.
Key Research Findings
Several significant findings have emerged from research on 2,3-methanopyroglutamic acid:
Limitations in Current Research
Based on the available search results, there appear to be several limitations in the current research on 2,3-methanopyroglutamic acid:
Future Research Directions
Several promising directions for future research on 2,3-methanopyroglutamic acid can be identified:
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Comprehensive characterization of physical, chemical, and spectroscopic properties to develop a complete profile of this specialized amino acid analogue.
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Exploration of additional peptide systems where the incorporation of 2,3-MeGlp might enhance stability, binding affinity, or biological activity.
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Investigation of potential therapeutic applications, particularly in areas where peptide stability is a limiting factor for drug development.
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Development of improved synthetic methodologies to facilitate access to 2,3-MeGlp and its derivatives, potentially enabling broader adoption in peptide chemistry.
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Computational studies to better understand the conformational preferences of 2,3-MeGlp in various environments and its impact on peptide structure and dynamics.
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